Product packaging for (E)-2-Bromo-3-(2-methoxyvinyl)pyridine(Cat. No.:CAS No. 1884203-32-0)

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Cat. No.: B3248647
CAS No.: 1884203-32-0
M. Wt: 214.06
InChI Key: KUNAEAAAKMZQGY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are indispensable building blocks in organic synthesis. google.comscbt.com The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive "handle" for a wide array of chemical transformations. These compounds are particularly valued as precursors in transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. elsevierpure.com The carbon-halogen bond in compounds like 2-bromopyridine (B144113) can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures with a high degree of regiocontrol. scbt.comprepchem.com

The electronic nature of the pyridine ring, being electron-deficient, makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, this same property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when the halogen is at the 2- or 4-position. google.comnih.gov The development of selective halogenation methods remains a key area of research, as direct halogenation can be challenging and often requires harsh conditions. scbt.com Consequently, molecules like (E)-2-Bromo-3-(2-methoxyvinyl)pyridine, which already contain this crucial functionality, are highly valuable starting materials.

Role of Vinyl Ethers as Versatile Building Blocks in Contemporary Organic Chemistry

Vinyl ethers are a class of organic compounds characterized by an ether group attached to a vinyl group. ekb.eg Their high reactivity makes them useful monomers in the synthesis of polymers and valuable intermediates in a variety of organic transformations. ekb.egfishersci.ca The electron-rich double bond of a vinyl ether is highly susceptible to attack by electrophiles and participates readily in cycloaddition reactions.

Key attributes of vinyl ethers in synthesis include:

Acid-Labile Protection: They can act as protecting groups for alcohols, readily cleaved under mild acidic conditions.

Polymerization: They undergo both cationic and radical polymerization to form polyvinyl ethers, which have applications in adhesives and coatings. ekb.eg

Synthetic Intermediates: Vinyl ethers are precursors to aldehydes and ketones via hydrolysis and can be used in reactions like the Claisen rearrangement.

The synthesis of vinyl ethers has traditionally been limited by the acid-lability of the vinyl group, often precluding direct synthesis from carboxylic acids using conventional methods. fishersci.ca However, modern enzymatic and catalytic methods have been developed to overcome these limitations, expanding their availability and utility as building blocks. fishersci.ca

Contextualization of this compound within Modern Heterocyclic Chemistry and Retrosynthetic Analysis

This compound is a bifunctional molecule, meaning it possesses two distinct reactive sites: the 2-bromo substituent and the 3-(methoxyvinyl) group. This dual functionality allows for sequential and selective reactions, making it a powerful intermediate for creating diverse molecular libraries.

Retrosynthetic Analysis:

Retrosynthesis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. A logical retrosynthetic analysis of this compound would involve two key disconnections corresponding to its main functional groups.

Disconnection 1 (C-C double bond): The vinyl ether can be disconnected via a retro-Wittig or retro-Horner-Wadsworth-Emmons reaction. This leads back to a phosphorus ylide (e.g., methoxymethyl)triphenylphosphonium chloride) and a pyridine aldehyde precursor, 2-bromo-3-formylpyridine (B139531) .

Disconnection 2 (C-Br bond): The bromo-aldehyde can be further simplified. The formyl group could be installed from a protected hydroxymethyl group or via formylation of a suitable pyridine derivative. The 2-bromo-3-substituted pyridine core can be traced back to simpler starting materials like 2-bromo-3-picoline or via the Sandmeyer reaction from 2-amino-3-picoline . A common precursor for many 3-substituted 2-bromopyridines is 2-bromo-3-pyridinol . ekb.eg

This analysis reveals that the target molecule can be constructed from relatively simple and often commercially available pyridine building blocks, highlighting an efficient synthetic design.

Overview of Research Trends and Challenges in the Synthesis and Reactivity of Pyridine-Based Compounds

Research in pyridine chemistry is vibrant and continually evolving, driven by the scaffold's importance in medicinal chemistry and materials science. bldpharm.com

Current Research Trends:

C-H Functionalization: A major focus is the direct functionalization of pyridine C-H bonds. This atom-economical approach avoids the need for pre-functionalized starting materials (like halopyridines), reducing synthetic steps and waste. However, achieving high regioselectivity remains a significant challenge due to the multiple C-H bonds and the coordinating ability of the pyridine nitrogen.

Novel Catalytic Methods: The development of new transition-metal catalysts and ligands continues to expand the scope of cross-coupling reactions involving pyridines. nih.gov This allows for the formation of previously inaccessible bonds under milder conditions.

Green Synthesis: There is a growing emphasis on developing more sustainable and environmentally friendly methods for pyridine synthesis and modification, utilizing greener solvents, catalysts, and multicomponent reactions.

Flow Chemistry: The use of continuous flow reactors for pyridine synthesis is gaining traction, offering benefits such as improved safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.

Challenges:

Selectivity: Controlling the position of substitution (regioselectivity) on the pyridine ring is a persistent challenge, especially in electrophilic substitution and C-H activation reactions. scbt.com

Catalyst Inhibition: The basic nitrogen atom in the pyridine ring can coordinate to and deactivate transition-metal catalysts, complicating many standard cross-coupling procedures.

Limited Scope: While many methods exist, they are not always broadly applicable across the vast range of substituted pyridines, necessitating the continued development of more robust and versatile synthetic protocols. scbt.com

The compound this compound sits (B43327) at the intersection of these trends, representing a pre-functionalized substrate that can bypass some of the challenges of direct C-H activation while serving as a versatile platform for further elaboration using modern catalytic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B3248647 (E)-2-Bromo-3-(2-methoxyvinyl)pyridine CAS No. 1884203-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-[(E)-2-methoxyethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNAEAAAKMZQGY-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 2 Bromo 3 2 Methoxyvinyl Pyridine and Analogous Structures

Retrosynthetic Approaches to the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis. youtube.comyoutube.com For (E)-2-Bromo-3-(2-methoxyvinyl)pyridine, the primary disconnections involve the carbon-bromine bond and the carbon-carbon bond of the vinyl substituent. This suggests two main retrosynthetic pathways: either installing the bromine onto a pre-formed 3-(2-methoxyvinyl)pyridine or, more commonly, constructing the vinyl group on a 2-bromo-3-substituted pyridine (B92270) scaffold.

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step that is highly dependent on the desired regiochemistry. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. nih.gov

Electrophilic Bromination: Direct bromination of the pyridine ring is challenging but can be achieved under forcing conditions, typically yielding 3-bromopyridine (B30812) or 3,5-dibromopyridine. nih.gov The reaction of pyridine with bromine in the presence of concentrated sulfuric acid or oleum (B3057394) at high temperatures is a common method. patsnap.comgoogle.com Another approach involves using a combination of hydrobromic acid and hydrogen peroxide. google.com These methods are generally selective for the 3-position due to the deactivating effect of the nitrogen atom.

Sandmeyer-type Reactions: To install a bromine atom at the 2- or 4-position, a common and effective strategy is the Sandmeyer reaction. This involves the diazotization of a corresponding aminopyridine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. orgsyn.orggoogle.comchemicalbook.com For the synthesis of 2-bromopyridine (B144113), 2-aminopyridine (B139424) is the standard starting material. orgsyn.orggoogle.comwikipedia.org

Modern Halogenation Methods: Recent advancements include strategies like a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position. nih.gov

Table 1: Summary of Bromination Strategies for the Pyridine Ring
MethodTarget PositionTypical ReagentsKey FeaturesReference
Electrophilic Bromination3-positionBr2, H2SO4/oleumRequires high temperatures; suitable for unsubstituted pyridine. patsnap.comgoogle.com
Sandmeyer Reaction2- or 4-position1. NaNO2, HBr 2. CuBrStarts from the corresponding aminopyridine; generally high-yielding. orgsyn.orggoogle.com
Zincke Imine Strategy3-positionN-halosuccinimide (NBS, NIS)Mild conditions, high regioselectivity, broad substrate scope. nih.gov

The formation of the C-C bond to create the vinyl side chain is typically achieved in the later stages of the synthesis, often via metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for forming carbon-carbon bonds. The strategy involves the reaction of a halo-pyridine (e.g., 2,3-dihalopyridine or 2-bromo-3-iodopyridine) with a vinylboronic acid or a vinylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. acs.orggoogle.com For the target molecule, a Suzuki reaction between a 2-bromo-3-iodopyridine (B1280457) precursor and (E)-(2-methoxyvinyl)boronic acid pinacol ester would be a direct approach. An analogous reaction has been successfully used to couple (E)-(2-ethoxyvinyl)boronic acid pinacol ester with a substituted bromopyrazole. acs.org

Stille Coupling: This reaction uses an organotin reagent (e.g., (E)-tributyl(2-methoxyvinyl)stannane) coupled with a halopyridine, catalyzed by palladium. It is a powerful alternative, though the toxicity of organotin compounds is a drawback.

Heck Coupling: The Heck reaction could potentially form the vinyl group by coupling a halopyridine with methyl vinyl ether, catalyzed by palladium. However, controlling the regioselectivity and geometry of the double bond can be challenging.

Table 2: Comparison of Linear and Convergent Synthesis Pathways
AspectLinear SynthesisConvergent SynthesisReference
Strategy Step-by-step assembly on a single core structure.Independent synthesis of fragments followed by a final coupling reaction. chemistnotes.compediaa.com
Efficiency Overall yield decreases multiplicatively with each step.Higher overall yield as the final yield is less dependent on the length of the longest linear sequence. pediaa.comwikipedia.org
Time Can be time-consuming as steps are sequential.Allows for parallel work on different fragments, potentially saving time. fiveable.mechemistnotes.com
Purification Requires purification of every intermediate in the sequence.Fewer sequential steps, potentially simplifying purification. fiveable.me

Precursor Synthesis and Functionalization

The success of the total synthesis relies on the efficient preparation of key precursors and their subsequent chemical manipulation.

3-Bromopyridines: These are typically synthesized via electrophilic substitution of pyridine. One method involves reacting pyridine with bromine in 80-95% sulfuric acid at 130-140°C. patsnap.comgoogle.com An alternative process uses pyridine with hydrobromic acid and hydrogen peroxide. google.com

2-Bromopyridines: The most common route to 2-bromopyridine is the diazotization of 2-aminopyridine. google.com The reaction is performed at low temperatures (typically below 0°C) using sodium nitrite and hydrobromic acid, often in the presence of bromine. orgsyn.orggoogle.comchemicalbook.com The resulting diazonium salt is then decomposed to yield the final product.

2-Bromo-3-pyridinol: This key intermediate serves as a precursor for introducing substituents at the 3-position. The synthesis of its methylated analog, 2-bromo-3-methoxypyridine, proceeds from this compound. prepchem.com

The introduction of the methoxyvinyl group often involves two distinct steps: functionalizing the 3-position and then forming the vinyl C-C bond.

Functional Group Manipulation: A direct precursor to the vinylation reaction is often a di-halogenated pyridine. However, another route involves starting with a pre-functionalized scaffold. For instance, 2-bromo-3-pyridinol can be O-methylated to give 2-bromo-3-methoxypyridine. prepchem.comgoogle.com This reaction is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium hydroxide. prepchem.com While this provides a methoxy (B1213986) group directly attached to the ring, it illustrates the manipulation of functional groups on the bromo-pyridine core.

Vinyl Group Introduction via Suzuki Coupling: The most plausible and modern method for introducing the (E)-2-methoxyvinyl group is the Suzuki-Miyaura cross-coupling reaction. acs.org This would involve reacting a precursor such as 2-bromo-3-iodopyridine with an organoboron reagent like (E)-(2-methoxyvinyl)boronic acid pinacol ester. The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃, K₃PO₄). The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 3-position, leaving the 2-bromo substituent intact for the final product.

Stereoselective Formation of the (E)-Alkene Geometry

Achieving a high degree of stereoselectivity for the (E) or trans isomer of the vinyl group is a paramount challenge in the synthesis of 2-Bromo-3-(2-methoxyvinyl)pyridine and its analogs. Several synthetic strategies are inherently biased towards the formation of this isomer.

Heck Reaction: The Palladium-catalyzed Heck reaction is a cornerstone for forming carbon-carbon bonds between an aryl halide and an alkene. In the context of synthesizing the target compound, this would involve reacting 2,3-dibromopyridine (B49186) or 2-bromo-3-iodopyridine with methyl vinyl ether. The mechanism of the Heck reaction typically proceeds through a syn-addition of the organopalladium species across the double bond, followed by a syn-elimination of a palladium-hydride. This mechanistic pathway generally favors the formation of the more thermodynamically stable (E)-alkene.

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These olefination reactions provide reliable routes to alkenes from carbonyl compounds. To synthesize the target molecule, 2-bromo-3-formylpyridine (B139531) would serve as a key intermediate. The standard Wittig reaction using an unstabilized ylide, such as methoxymethyltriphenylphosphonium chloride, often produces a mixture of (E) and (Z) isomers. However, the Horner-Wadsworth-Emmons (HWE) modification, which employs phosphonate (B1237965) esters, is renowned for its high (E)-selectivity, especially when used with aldehydes. The reaction of 2-bromo-3-formylpyridine with the anion of methoxymethyl diethylphosphonate would be expected to yield the this compound with high stereochemical purity.

Ruthenium-Catalyzed Alkenylation: Research has demonstrated that ruthenium complexes can catalyze the direct alkenylation of pyridine C-H bonds. nih.gov For instance, a cationic ruthenium vinylidene complex can react with pyridine to afford (E)-2-alkenylpyridines in a regio- and stereoselective manner. nih.gov While this specific example pertains to C-H activation at the 2-position, the principle of using ruthenium catalysis to control stereochemistry is a significant advancement in the synthesis of substituted vinylpyridines. nih.govrsc.org

Hydroboration-Transmetalation Sequence: A highly stereoselective one-pot procedure can be used to generate (E)-vinylstannanes from terminal alkynes. orgsyn.org This method involves the hydroboration of an alkyne to create an (E)-vinylborane, which then undergoes a boron-to-tin transmetalation. The resulting (E)-vinylstannane is a versatile intermediate for Stille cross-coupling reactions, which could be used to couple the vinyl group to the pyridine ring while retaining the (E) geometry.

Reaction Conditions and Process Optimization

The success of synthesizing this compound hinges on the meticulous optimization of reaction conditions. The choice of catalyst, ligands, solvent, temperature, and additives profoundly influences the reaction's efficiency, yield, and, crucially, its stereoselectivity.

Catalytic Systems and Ligand Design for Key Steps

The catalyst and its associated ligands are the linchpins of modern cross-coupling chemistry, dictating the reactivity and selectivity of the transformation. numberanalytics.com For reactions like the Heck or Suzuki coupling to form the vinylpyridine structure, the design and selection of the catalytic system are critical.

Palladium-Based Catalysts: Palladium complexes are the most common catalysts for these types of cross-coupling reactions. The choice of ligand is often the key to success. numberanalytics.com For instance, in Suzuki couplings, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines can enhance catalytic activity. For Heck reactions, bidentate phosphine ligands can influence the regioselectivity and stability of the catalyst. The use of amino acid derivatives as ligands has also been shown to tune the positional selectivity of C-H olefination reactions. nih.gov

Ruthenium-Based Catalysts: Ruthenium complexes have emerged as powerful tools for C-H activation and olefination. rsc.org For example, cationic ruthenium complexes of the type [CpRu(PPh₃)₂]PF₆ have been used for the regio- and stereoselective alkenylation of pyridines. nih.gov The catalytic cycle involves coordination of the pyridine, cycloaddition, and protonolysis to furnish the (E)-alkenylpyridine. nih.gov

Molybdenum-Based Catalysts: In the field of olefin metathesis, which can also be a route to complex alkenes, stereogenic-at-Mo complexes have been designed to achieve high enantioselectivity and control over alkene geometry. duke.edu The development of these catalysts, often bearing monodentate ligands, was inspired by challenges encountered during natural product synthesis. duke.edu

The following table summarizes representative catalytic systems relevant to the synthesis of vinyl-substituted heterocycles.

Reaction TypeCatalyst PrecursorLigand(s)Key Features
Heck OlefinationPd(OAc)₂PPh₃, P(o-tol)₃Forms C-C bond; generally favors (E)-alkene.
Suzuki CouplingPd(PPh₃)₄PPh₃ (integral)Couples boronic acids with halides; high functional group tolerance.
Ruthenium Alkenylation[CpRu(PPh₃)₂]PF₆PPh₃Direct C-H activation of pyridine; high (E)-stereoselectivity. nih.gov
Molybdenum MetathesisStereogenic-at-Mo ComplexesMonodentate ligands, BinaphtholsCatalyst-controlled stereoselectivity in alkene formation. duke.edu
C-H OlefinationPd(II)Amino Acid DerivativesTunable positional selectivity. nih.gov

Solvent, Temperature, and Additive Effects on Yield and Selectivity

The reaction environment plays a critical role in the outcome of the synthesis. Solvents can influence solubility, catalyst stability, and reaction rates, while temperature affects reaction kinetics and selectivity. Additives, particularly bases, are often essential for the catalytic cycle to proceed.

Solvent Effects: The choice of solvent can be crucial. Polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used in cross-coupling reactions as they can dissolve the various components and stabilize charged intermediates. orgsyn.org In some cases, biphasic systems, such as an aqueous/organic mixture, are employed to facilitate catalyst recycling or manage reactants and byproducts. acs.org

Temperature Control: Reaction temperature is a key parameter to optimize. For example, the ruthenium-mediated alkenylation of pyridine is conducted at elevated temperatures of 100-125 °C to drive the reaction. nih.gov Conversely, some reactions require low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity.

Role of Additives and Bases: Bases are frequently required in cross-coupling reactions. In the Heck reaction, a base is needed to neutralize the HX generated, and in the Suzuki reaction, a base is required to activate the boronic acid. The choice of base (e.g., inorganic carbonates like K₂CO₃ or organic amines like triethylamine (B128534) or DBU) can significantly impact the reaction. nih.gov In a one-pot hydroboration/transmetalation procedure, sodium hydride (NaH) was used as a base in the initial step. orgsyn.org Additives can also include phase-transfer catalysts to shuttle reactants between phases or salts like chlorides that can regenerate the catalyst or participate in the reaction mechanism. acs.org

The table below illustrates the impact of various reaction parameters on synthesis outcomes.

ParameterConditionEffect on Yield and Selectivity
Temperature 100-125 °COptimal for Ru-catalyzed alkenylation of pyridine, leading to good yield of the (E)-product. nih.gov
Solvent THF/DMFCommon solvents for cross-coupling, facilitating dissolution of reagents. orgsyn.org
Base K₂CO₃ / DBUUsed as a non-nucleophilic base, can suppress side reactions and improve yield. nih.gov
Base Sodium Hydride (NaH)Used in syntheses to deprotonate alcohols, initiating ether formation. orgsyn.org
Additive Amino Acid LigandsCan improve conversion and significantly enhance positional selectivity in C-H olefination. nih.gov

Isolation and Purification Techniques Relevant to Complex Organic Compounds

Following the completion of the reaction, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst residues, byproducts, and solvents. The purification of complex, functionalized organic molecules like this compound requires robust and systematic procedures.

Work-up and Extraction: The first step typically involves quenching the reaction, often by adding an aqueous solution such as saturated ammonium (B1175870) chloride (NH₄Cl) to neutralize reactive species. orgsyn.org The product is then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. This process is often repeated several times to maximize the recovery of the desired compound. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: Column chromatography is the most powerful and widely used technique for purifying organic compounds. A slurry of silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product mixture is loaded onto the top. orgsyn.org A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. orgsyn.org Compounds separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent). Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Crystallization/Recrystallization: If the final product is a solid, crystallization can be a highly effective purification method. This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered. A crude solid is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. The desired compound will preferentially crystallize out, leaving impurities behind in the solution.

Concentration: After purification, the solvent is removed to isolate the final compound. This is typically achieved using a rotary evaporator, which reduces the pressure and gently heats the solution to facilitate solvent evaporation, yielding the purified product as an oil or solid. orgsyn.org

Theoretical and Computational Investigations of E 2 Bromo 3 2 Methoxyvinyl Pyridine

Electronic Structure and Reactivity Predictions

The arrangement of electrons and the conformational possibilities of a molecule are fundamental to its chemical character. Computational methods allow for a detailed exploration of these features.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. lu.lv By calculating the electron density, DFT can predict various chemical properties. For pyridine (B92270) derivatives, the distribution of electron density is influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom and the electron-donating and resonance effects of the methoxy (B1213986) group significantly impact the electronic environment of the pyridine ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Pyridine Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Bromo2Electron-withdrawing (-I)Deactivates the ring towards electrophilic attack; acts as a leaving group in nucleophilic and cross-coupling reactions.
Methoxyvinyl3Electron-donating (+M)Activates the ring, particularly at positions ortho and para to the substituent.

This table is based on general principles of organic chemistry and findings for related compounds.

The three-dimensional structure of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine, particularly the orientation of the methoxyvinyl group relative to the pyridine ring, is critical for its interactions and reactivity. Conformation analysis involves identifying stable arrangements of atoms in a molecule (conformers) and their relative energies.

Energy minimization studies, often performed using computational methods like DFT or semi-empirical methods, can determine the most stable conformer (the global minimum) and the energy barriers to rotation around single bonds. For this compound, key considerations would be the rotational barrier around the C-C bond connecting the vinyl group to the pyridine ring and the bond between the oxygen and the vinyl carbon. The planarity of the system can be influenced by steric hindrance between the substituents and the pyridine ring hydrogens.

Mechanistic Probing via Computational Chemistry

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions.

Understanding how this compound participates in chemical reactions requires the identification of transition states—the high-energy structures that exist transiently between reactants and products. Computational methods can calculate the geometry and energy of these transition states, providing insight into the activation energy of a reaction.

For example, in nucleophilic aromatic substitution reactions, where the bromine atom would act as a leaving group, computational analysis could model the approach of a nucleophile and the subsequent breaking of the C-Br bond. Similarly, for palladium-catalyzed cross-coupling reactions, a common transformation for bromo-pyridines, computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

While transition state theory provides a static picture of a reaction, computational simulation of reaction dynamics can model the actual motion of atoms over time. These simulations can reveal more complex reactive trajectories and the influence of factors like solvent and temperature on the reaction outcome. Such studies, however, are computationally intensive and are typically applied to smaller or particularly significant systems.

In Silico Screening and Design of Novel Derivatives

The chemical structure of this compound can be systematically modified in a computational environment to design new molecules with desired properties.

In silico screening involves computationally evaluating large libraries of virtual compounds for their potential activity against a biological target or for specific chemical properties. nih.govnih.govresearchgate.net This approach accelerates the discovery of new lead compounds. nih.govresearchgate.net For instance, derivatives of this compound could be designed by modifying the substituents on the pyridine ring or altering the vinyl side chain. These virtual derivatives could then be screened for properties such as improved binding affinity to a target protein or enhanced electronic properties for materials applications. academie-sciences.fr

The design of novel derivatives often employs techniques like molecular docking, where virtual molecules are fitted into the binding site of a target protein to predict their binding mode and affinity. nih.govresearchgate.net This structure-based drug design approach has been successfully used for various pyridine-containing compounds to develop new therapeutic agents. nih.govresearchgate.net

Future Research Directions and Unexplored Reactivity Profiles

Development of Asymmetric Transformations Incorporating the Compound

The presence of a pro-chiral vinyl group and a modifiable pyridine (B92270) ring offers substantial opportunities for the development of asymmetric transformations. A key area of potential is the asymmetric Heck reaction. The intramolecular Heck reaction is a powerful tool for constructing tertiary and quaternary stereocenters in natural product synthesis. uwindsor.ca While the intermolecular version with vinylpyridines is known, developing catalytic asymmetric variants could provide access to a wide array of chiral pyridine-containing molecules. researchgate.netuwindsor.capsu.edu The synthesis of tunable chiral pyridine-aminophosphine ligands has been achieved through the asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, highlighting a pathway to convert pyridine scaffolds into valuable chiral ligands. rsc.org

Future research could focus on utilizing the vinyl group of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine in asymmetric cyclization reactions or as a handle for introducing chirality via asymmetric dihydroxylation or epoxidation. Furthermore, the pyridine nitrogen can be used to direct catalytic processes, and the development of new chiral pyridine-derived ligands is a constantly evolving field. acs.org The target compound could serve as a precursor to novel ligand architectures.

Table 1: Potential Asymmetric Transformations

Transformation Potential Outcome Key Challenge
Asymmetric Heck Reaction Enantiomerically enriched substituted pyridines Controlling enantioselectivity in intermolecular reactions
Asymmetric Dihydroxylation Chiral diol-substituted pyridines Substrate-controlled diastereoselectivity

Exploration of Photoredox and Electro-Organic Chemistry Applications

Electrochemical methods have been successfully employed for the synthesis of functionalized pyridines, such as the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines. rsc.org The electrocatalytic hydrogenation of pyridines to piperidines has also been demonstrated using an anion-exchange membrane (AEM) electrolyzer, offering a green alternative to traditional reduction methods. acs.org The electron-deficient nature of the pyridine ring, coupled with the vinyl and bromo functionalities, makes this compound a promising substrate for both oxidative and reductive electrochemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. The synthesis of pyridine derivatives has been successfully adapted to flow systems, such as the Bohlmann-Rahtz pyridine synthesis. interchim.fr The application of flow technologies for preparing active pharmaceutical ingredients (APIs) is a rapidly growing area. acs.orgsci-hub.se The synthesis of this compound itself, or its subsequent functionalization, could be streamlined and optimized using flow reactors. This would be particularly advantageous for reactions requiring precise control over temperature, pressure, and reaction time.

Automated synthesis platforms, which often utilize cartridge-based systems, are becoming more accessible to the broader chemistry community. youtube.com These systems can rapidly generate libraries of compounds for screening purposes. Integrating the synthesis of derivatives of this compound into such platforms could significantly accelerate the discovery of new molecules with desired properties.

Design of Next-Generation Pyridine-Based Scaffolds for Chemical Biology

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in thousands of drug molecules. rsc.orgnih.govrsc.org Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antitubercular properties. nih.govresearchgate.netnih.gov The unique substitution pattern of this compound provides a template for the design of novel bioactive compounds. The bromo-substituent can be readily modified via cross-coupling reactions to introduce diverse aryl or alkyl groups, while the methoxyvinyl group can be transformed into other functional moieties.

For instance, pyridine-bridged analogues of combretastatin-A4 have been designed and synthesized as potent anticancer agents. acs.org The target compound could serve as a building block for similar molecular designs. The development of novel pyridine-based compounds as PIM-1 kinase inhibitors for cancer therapy further underscores the importance of this scaffold. acs.org The synthesis of new fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a chloroquine (B1663885) fragment for potential anti-SARS-CoV-2 activity also highlights the modularity of pyridine-based drug design. mdpi.com

Table 2: Potential Applications in Chemical Biology

Target Area Design Strategy Potential Activity
Anticancer Agents Suzuki coupling at the bromo position to introduce aromatic rings Tubulin polymerization inhibition, Kinase inhibition
Antibacterial Agents Modification of the vinyl group to mimic natural products Inhibition of essential bacterial enzymes

Unveiling Novel Reactivity Modes and Synthetic Transformations

The combination of a 2-bromopyridine (B144113), a vinyl ether, and a pyridine ring in a single molecule suggests the potential for novel and tandem reactions. 2-Bromopyridines are versatile synthons that can undergo a variety of transformations, including domino reactions to form complex heteroarylated 2-pyridones. mdpi.com The reactivity of the bromine atoms in brominated pyridines is well-studied and can be selectively targeted. researchgate.net

The vinyl ether moiety can participate in various cycloadditions and rearrangements. The development of methods for the synthesis of highly substituted pyridines often relies on the reactivity of such functional groups. nih.govorganic-chemistry.orgnih.gov The interplay between the different functional groups in this compound could lead to unprecedented reactivity. For example, a reaction could be initiated at the bromine atom, followed by a cyclization involving the vinyl group, leading to complex fused heterocyclic systems. The exploration of such novel reaction pathways could significantly expand the synthetic utility of this compound.

Q & A

Q. What synthetic methodologies are effective for preparing (E)-2-Bromo-3-(2-methoxyvinyl)pyridine?

  • Methodological Answer : The synthesis typically involves halogenation and stereoselective coupling. For example, bromination of 3-(2-methoxyvinyl)pyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine substituent at the 2-position. The E-configuration of the methoxyvinyl group is achieved via Heck coupling or Stille cross-coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) and stereochemical control (e.g., bulky ligands) favor the trans product. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are critical to minimize side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR confirms the E-configuration via coupling constants (J ≈ 12–16 Hz for trans vinyl protons). ¹³C NMR identifies deshielded carbons adjacent to bromine and methoxy groups.
  • X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine.

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :
  • Pharmaceutical intermediates : Used in Suzuki-Miyaura couplings to introduce pyridine motifs into bioactive molecules.
  • Ligand synthesis : The bromine and vinyl groups serve as handles for coordination chemistry (e.g., palladium catalysts) .
  • Cross-coupling substrates : Participates in Buchwald-Hartwig aminations to generate nitrogen-rich heterocycles .

Advanced Research Questions

Q. How can researchers mitigate challenges in preserving the E-configuration during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd₂(dba)₃ with chelating ligands (e.g., XPhos) to enhance stereoselectivity.
  • Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) slow isomerization.
  • In Situ Monitoring : HPLC or TLC tracks reaction progress to isolate the E-isomer before equilibration .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental electrophilic/nucleophilic reactivity. Adjust solvent models (e.g., PCM for polar solvents) to improve agreement.
  • Kinetic Isotope Effects (KIEs) : Study deuterated analogs to distinguish between concerted and stepwise mechanisms.
  • Controlled Experiments : Vary substituents (e.g., methoxy vs. ethoxy) to isolate electronic vs. steric effects .

Q. What strategies address unintended side reactions involving the methoxyvinyl group?

  • Methodological Answer :
  • Protecting Groups : Temporarily convert the vinyl group to an epoxide or diol to block Diels-Alder side reactions.
  • Radical Inhibitors : Add BHT (butylated hydroxytoluene) to suppress polymerization.
  • Low-Temperature Workup : Quench reactions at –78°C to stabilize reactive intermediates .

Key Citations

  • Synthesis of bromopyridines:
  • Stereochemical analysis:
  • Computational modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Bromo-3-(2-methoxyvinyl)pyridine
Reactant of Route 2
Reactant of Route 2
(E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.